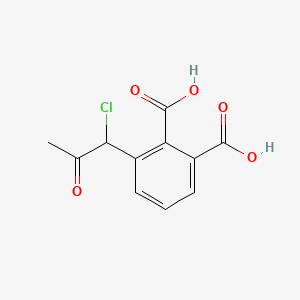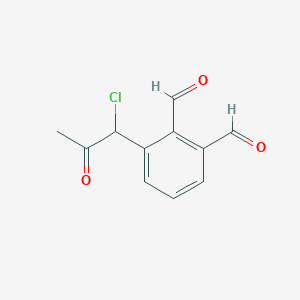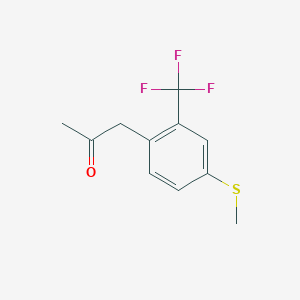
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one is a chemical compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol . . It is characterized by the presence of a chloro group and two carboxylic acid groups attached to a phenyl ring, along with a ketone group on the propan-2-one moiety.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one typically involves the chlorination of 1-(2,3-dicarboxyphenyl)propan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Oxidation Reactions: The ketone group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The chloro group and carboxylic acid groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological outcomes .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2,3-dicarboxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one: Similar structure but with carboxylic acid groups at different positions on the phenyl ring.
1-Chloro-1-(2,4-dicarboxyphenyl)propan-2-one: Another isomer with carboxylic acid groups at different positions.
1-Bromo-1-(2,3-dicarboxyphenyl)propan-2-one: Similar compound with a bromo group instead of a chloro group.
Propriétés
Formule moléculaire |
C11H9ClO5 |
|---|---|
Poids moléculaire |
256.64 g/mol |
Nom IUPAC |
3-(1-chloro-2-oxopropyl)phthalic acid |
InChI |
InChI=1S/C11H9ClO5/c1-5(13)9(12)6-3-2-4-7(10(14)15)8(6)11(16)17/h2-4,9H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
OIGBEQUEFSWJQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)C(=O)O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)



![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)
![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)





![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)

